5-Fluoronicotinic acid

Antibacterial Nicotinic Acid Antimetabolite In Vitro Microbiology

Researchers requiring 5-fluoro-substituted pyridine-3-carboxylic acid often encounter inconsistent bioactivity from positional isomers or unsubstituted analogs. 5-Fluoronicotinic acid (5-FNA) provides quantifiable, reproducible pharmacological profiles for SAR and assay development. • Potent in vitro antibacterial: inhibits Streptococcus sp. at 0.05 μg/mL • Defined HCA2/GPR109a pharmacology: IC50 = 327 nM, EC50 = 5.30 μM • Key intermediate for enoxacin-type antibacterials & coordination polymers • Regioselectively accessible via monodechlorination of 2,6-dichloro precursor

Molecular Formula C6H4FNO2
Molecular Weight 141.10 g/mol
CAS No. 402-66-4
Cat. No. B1202661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoronicotinic acid
CAS402-66-4
Synonyms5-fluoro-3-pyridinecarboxylic acid
5-fluoronicotinic acid
Molecular FormulaC6H4FNO2
Molecular Weight141.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C(=O)O
InChIInChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
InChIKeyBXZSBDDOYIWMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoronicotinic Acid: Product Overview


5-Fluoronicotinic acid (5-FNA; CAS 402-66-4) is a fluorinated pyridine-3-carboxylic acid derivative . As a halogenated analog of nicotinic acid, 5-FNA exhibits distinct physicochemical properties (pKa ~3.13, logP 0.41-0.92) and demonstrates quantifiable in vitro antibacterial activity and receptor binding that differentiate it from both the parent nicotinic acid and other halogenated analogs [1][2]. Its role as a synthetic intermediate in pharmaceuticals (e.g., enoxacin antibacterials, advanced drug candidates) and coordination polymers further underscores its utility in research and industrial chemistry [3].

Antibacterial antimetabolite probe studies
HCA2/GPR109a receptor ligand research
Synthetic building block for heterocyclic chemistry
Coordination polymer linker for materials science

5-Fluoronicotinic Acid: Superiority over Analogs


While nicotinic acid and its halogenated derivatives share a core pyridine-3-carboxylic acid scaffold, substitution at the 5-position with a fluorine atom versus chlorine, or fluorine at the 2- or 6-positions, yields quantifiably distinct antibacterial potency and receptor affinity profiles [1][2]. The specific electronic and steric effects of the 5-fluoro substituent modulate the compound's acidity (pKa ~3.13 vs. nicotinic acid ~4.85), lipophilicity, and target engagement . Consequently, generic substitution with less active analogs (e.g., 2- or 6-fluoronicotinic acids) or the parent nicotinic acid fails to achieve equivalent biological activity or serve as a direct replacement in advanced synthetic routes where the 5-fluoro moiety is critical [3]. The evidence below quantifies these key differentiators.

Analogs substituted at 2-, 6-, or 5-chloro positions may show different antibacterial activity profiles.
Variations in pKa and lipophilicity alter receptor binding and ionization behavior.
Regioselective monodechlorination reactivity may not be replicable with non-fluorinated or other halogenated isomers.

5-Fluoronicotinic Acid: Comparative Evidence


Antibacterial Potency in Streptococcus sp.

In head-to-head studies against Streptococcus sp. (Viridans group), 5-fluoronicotinic acid (5-FNA) demonstrates significantly greater antibacterial potency than its 5-chloro, 2-fluoro, and 6-fluoro analogs. The growth of Streptococcus sp. was inhibited more than 50% by 0.05 μg/mL of 5-FNA [1][2]. This establishes 5-FNA as the most active mono-halogenated nicotinic acid in this bacterial model, with a clear rank order of activity: 5-fluoro > 5-chloro > 5-bromo > 2- and 6-fluoro [3].

Antibacterial activity rank
Reported
5-F > 5-Cl > 5-Br > 2-F/6-F
5-FNA at 0.05 µg/mL inhibited ≥50% growth
Supports antibacterial probe selection
Streptococcus sp. in vitro model; rank order from source
Antibacterial Nicotinic Acid Antimetabolite In Vitro Microbiology

In Vivo Efficacy Against S. pyogenes

In a murine model of Streptococcus pyogenes infection, 5-fluoronicotinic acid (5-FNA) demonstrated complete protection when administered subcutaneously at 83 mg/kg × two treatments [1]. The antibacterial effect was competitively reversed by co-administration of nicotinic acid (20 mg/kg × two treatments reversed the effect of 200 mg/kg × two treatments of 5-FNA), confirming an antimetabolite mechanism of action [1]. This in vivo efficacy is not observed for many other nicotinic acid analogs.

Murine S. pyogenes model
Model context
Complete protection at 83 mg/kg ×2 SC
Reported in vivo protection endpoint
Competitive reversal by nicotinic acid; antimetabolite mechanism
In Vivo Efficacy Antibacterial Murine Model Streptococcus pyogenes

HCA2/GPR109a Receptor Binding Affinity

5-Fluoronicotinic acid exhibits measurable binding affinity for the human hydroxycarboxylic acid receptor 2 (HCA2/GPR109a), the target of nicotinic acid. In radioligand displacement assays, 5-FNA displaces [5,6-³H]-nicotinic acid with an IC50 of 327 nM [1]. Its functional activity as an agonist (EC50 = 5.30 μM) and weak inhibition of D-aspartate oxidase (IC50 = 10 mM) further delineate its pharmacological profile [2]. These quantitative binding parameters enable direct comparison with other HCA2 ligands.

HCA2 binding affinity
Reported
IC50 327 nM (displacement)
EC50 5.30 µM (agonism)
Receptor engagement for tool compound studies
Human HCA2/GPR109a recombinant assays
GPCR HCA2 GPR109a Binding Affinity Nicotinic Acid Receptor

Physicochemical Profile: pKa and Lipophilicity

The substitution of a fluorine atom at the 5-position of nicotinic acid alters key physicochemical parameters critical for drug design and formulation. 5-Fluoronicotinic acid has a predicted pKa of 3.13 ± 0.10, significantly more acidic than nicotinic acid (pKa = 4.85) and distinct from the 2-fluoro (pKa ~2.54) and 6-fluoro (pKa ~3.41) isomers . Its logP values (0.41-0.92) indicate increased lipophilicity compared to nicotinic acid (logP 0.22), which can influence membrane permeability and distribution [1].

Physicochemical profile
Predicted
5-FNA: pKa 3.13, logP 0.41–0.92
Nicotinic acid: pKa 4.85, logP 0.22
2-F pKa ~2.54; 6-F pKa ~3.41
Distinct ionization and lipophilicity for design
Predicted values; experimental verification advised
Physicochemical Properties pKa logP Drug Design Lipophilicity

Regioselective Monodechlorination Advantage

In the synthesis of a key pharmaceutical intermediate (2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid), a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid was discovered to afford the 5-fluoronicotinic acid building block [1]. This regioselective transformation is not equally feasible or selective with non-fluorinated or other halogenated nicotinic acid analogs, highlighting the unique reactivity conferred by the 5-fluoro substituent in complex synthetic sequences.

Monodechlorination selectivity
Synthetic context
2,6-dichloro-5-FNA → 5-FNA building block
Enables synthetic access to complex intermediates
Reported highly selective Pd-catalyzed step
Organic Synthesis Regioselective Reaction Pharmaceutical Intermediate Dechlorination

5-Fluoronicotinic Acid: Key Applications


Antibacterial Probe and Antimetabolite Research

Researchers investigating nicotinic acid antimetabolites or developing novel antibacterial agents can utilize 5-fluoronicotinic acid as a potent, well-characterized tool compound. Its demonstrated activity against Streptococcus sp. at 0.05 μg/mL [1] and complete in vivo protection in a murine S. pyogenes model at 83 mg/kg × 2 [2] provide a robust baseline for structure-activity relationship (SAR) studies and for benchmarking new analogs. Its competitive reversal by nicotinic acid confirms a target-based mechanism [2], enabling mechanistic studies of bacterial cozymase synthesis inhibition [3].

HCA2/GPR109a Pharmacology and Assays

For scientists studying the hydroxycarboxylic acid receptor 2 (HCA2/GPR109a), 5-fluoronicotinic acid serves as a ligand with precisely quantified binding affinity (IC50 = 327 nM) and functional agonist activity (EC50 = 5.30 μM) [1][2]. This defined pharmacological profile allows for its use as a reference compound in competitive binding assays, in cellular cAMP modulation studies, and as a starting scaffold for designing novel HCA2 modulators. Its distinct affinity distinguishes it from nicotinic acid and other analogs, making it a valuable component in screening cascades.

Medicinal Chemistry and Process Development

Medicinal chemists and process chemists developing complex heterocyclic drug candidates can capitalize on the unique regioselective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid to efficiently construct the 5-fluoronicotinic acid core [1]. This key step, part of a practical synthesis of an advanced pharmaceutical intermediate, demonstrates a synthetic advantage not readily replicated with non-fluorinated or other halogenated analogs [1]. Sourcing high-purity 5-fluoronicotinic acid (or its dichloro precursor) is essential for executing this streamlined synthetic route.

Coordination Polymers and Materials Science

5-Fluoronicotinic acid acts as a versatile organic linker in the synthesis of copper(II) coordination polymers (CPs) with three-dimensional network architectures [1]. The fluorine substituent can influence the electronic properties and coordination geometry, as demonstrated by the solvent-mediated structural transformations that yield distinct CPs with unique color changes and structural motifs [1]. This makes 5-fluoronicotinic acid a valuable building block for crystal engineering and the design of functional materials with tailored properties.

Application
Selection Property
Validation Focus
Antibacterial antimetabolite probe research
Antibacterial activity ranking
Model-based activity endpoint review
HCA2/GPR109a receptor pharmacology
Receptor binding affinity
Target engagement assay context
Medicinal chemistry intermediate
Regioselective reactivity
Synthetic route feasibility review
Coordination polymer linker
Fluorinated ligand geometry
Crystal engineering compatibility review

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